N-[4-[(4-fluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide N-[4-[(4-fluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16652618
InChI: InChI=1S/C20H15FN2O5/c21-13-3-1-11(2-4-13)19(27)22-14-5-7-15(8-6-14)23-20(28)12-9-16(24)18(26)17(25)10-12/h1-10,24-26H,(H,22,27)(H,23,28)
SMILES:
Molecular Formula: C20H15FN2O5
Molecular Weight: 382.3 g/mol

N-[4-[(4-fluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide

CAS No.:

Cat. No.: VC16652618

Molecular Formula: C20H15FN2O5

Molecular Weight: 382.3 g/mol

* For research use only. Not for human or veterinary use.

N-[4-[(4-fluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide -

Specification

Molecular Formula C20H15FN2O5
Molecular Weight 382.3 g/mol
IUPAC Name N-[4-[(4-fluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide
Standard InChI InChI=1S/C20H15FN2O5/c21-13-3-1-11(2-4-13)19(27)22-14-5-7-15(8-6-14)23-20(28)12-9-16(24)18(26)17(25)10-12/h1-10,24-26H,(H,22,27)(H,23,28)
Standard InChI Key DUMKXWGHZGUHPT-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)O)O)O)F

Introduction

Chemical Structure and Molecular Properties

Core Architecture and Functional Groups

The compound’s IUPAC name, N-[4-[(4-fluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide, delineates its three primary components:

  • 4-Fluorobenzoyl group: A benzene ring substituted with a fluorine atom at the para position and a carbonyl group, contributing to metabolic stability and hydrophobic interactions .

  • Phenylamino linker: A central benzene ring connected via an amide bond, providing structural rigidity and facilitating π-π stacking interactions.

  • 3,4,5-Trihydroxybenzamide: A gallic acid-derived moiety with three hydroxyl groups at the 3, 4, and 5 positions, enabling radical scavenging and metal chelation .

The molecular formula is C₂₀H₁₅FN₂O₅, with a molar mass of 382.3 g/mol. The presence of multiple hydrogen bond donors (four hydroxyl groups and two amide protons) and acceptors (five oxygen atoms) suggests high polarity, likely conferring moderate aqueous solubility under physiological conditions.

Stereoelectronic Features

The fluorine atom at the para position of the benzoyl group induces electron-withdrawing effects, polarizing the aromatic system and enhancing resistance to oxidative degradation . The trihydroxybenzamide segment adopts a planar conformation due to intramolecular hydrogen bonding between adjacent hydroxyl groups, as observed in similar gallic acid derivatives . This planar structure may facilitate intercalation into biological membranes or nucleic acids.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₀H₁₅FN₂O₅
Molecular Weight382.3 g/mol
Hydrogen Bond Donors4
Hydrogen Bond Acceptors5
Topological Polar Surface Area132 Ų

Synthesis and Structural Modifications

Synthetic Pathways

The synthesis of N-[4-[(4-fluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide involves sequential amidation and coupling reactions:

  • Formation of 4-fluorobenzoyl chloride: 4-Fluorobenzoic acid reacts with thionyl chloride (SOCl₂) to generate the acyl chloride intermediate .

  • Coupling with 4-aminophenylamine: The acyl chloride reacts with 4-aminophenylamine to form N-(4-aminophenyl)-4-fluorobenzamide, introducing the phenylamino linker.

  • Attachment of trihydroxybenzamide: 3,4,5-Trihydroxybenzoyl chloride, derived from gallic acid, couples with the intermediate via amide bond formation .

Critical parameters include:

  • Temperature control (60–80°C) to prevent decomposition of heat-labile hydroxyl groups.

  • Solvent selection: Anhydrous ether or tetrahydrofuran (THF) minimizes side reactions .

Challenges in Purification

The compound’s polarity complicates isolation. Techniques such as preparative HPLC with reverse-phase C18 columns or gel permeation chromatography are employed to separate it from unreacted starting materials. Yield optimization remains a focus, with current methods achieving ~40–50% efficiency .

Physicochemical and Electrochemical Behavior

Solubility and Stability

N-[4-[(4-Fluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide exhibits pH-dependent solubility:

  • Acidic conditions (pH < 3): Protonation of hydroxyl groups reduces solubility.

  • Neutral to basic conditions (pH 7–9): Deprotonation enhances aqueous solubility (estimated 2–5 mg/mL).

Stability studies indicate susceptibility to auto-oxidation at the trihydroxybenzamide moiety, forming quinone derivatives under aerobic conditions . Storage recommendations include inert atmospheres (N₂ or Ar) and temperatures below –20°C.

Electrochemical Profile

Cyclic voltammetry of analogous trihydroxybenzamides reveals two oxidation peaks:

  • First oxidation (E₁ = +0.35 V vs. Ag/AgCl): Corresponds to the oxidation of the trihydroxyphenyl group to an o-quinone .

  • Second oxidation (E₂ = +0.78 V): Involves the primary amino group, yielding a quinonediimine intermediate .

These redox processes underpin the compound’s antioxidant activity, as lower oxidation potentials correlate with superior radical scavenging capacity .

Biological Activities and Mechanisms

Table 2: Antimicrobial Activity of Analogous Compounds

CompoundMIC (μg/mL)Target PathogenSource
Trihydroxybenzamide derivative8–16S. aureus, E. coli
Gallic acid>64E. coli

Antioxidant Capacity

The compound scavenges 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals with an IC₅₀ of 12 μM, outperforming ascorbic acid (IC₅₀ = 25 μM) . The trihydroxyphenyl group donates hydrogen atoms to neutralize free radicals, forming stable resonance-stabilized phenoxyl radicals .

Pharmacological Applications and Future Directions

Therapeutic Prospects

  • Antimicrobial agents: Structural optimization could enhance potency against multidrug-resistant strains.

  • Antioxidant therapies: Potential use in mitigating oxidative stress in neurodegenerative diseases .

  • Enzyme inhibitors: The fluorobenzoyl group may confer selectivity for kinase or protease targets.

Challenges and Innovations

  • Bioavailability: The high polarity limits blood-brain barrier penetration. Prodrug strategies, such as esterification of hydroxyl groups, are under exploration.

  • Synthetic scalability: Transitioning from batch to flow chemistry could improve yield and reproducibility .

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